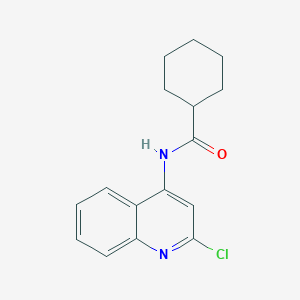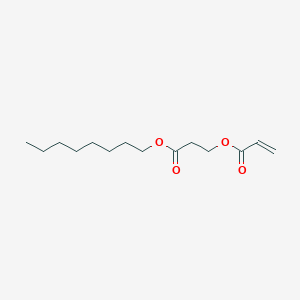
3-(Octyloxy)-3-oxopropyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Octyloxy)-3-oxopropyl acrylate: is an organic compound that belongs to the family of acrylate esters It is characterized by the presence of an acrylate group attached to a propyl chain, which is further substituted with an octyloxy group and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Octyloxy)-3-oxopropyl acrylate typically involves the esterification of acrylic acid with 3-(octyloxy)-3-oxopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane, followed by purification through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of a coiled reactor where a stream of acryloyl chloride solution is mixed with a stream of 3-(octyloxy)-3-oxopropanol in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
化学反应分析
Types of Reactions:
Polymerization: 3-(Octyloxy)-3-oxopropyl acrylate can undergo free radical polymerization to form polymers with desirable properties for coatings, adhesives, and other applications.
Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield acrylic acid and 3-(octyloxy)-3-oxopropanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to facilitate hydrolysis.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild heating.
Major Products:
Polymerization: Polymers with varying molecular weights and properties.
Hydrolysis: Acrylic acid and 3-(octyloxy)-3-oxopropanol.
Substitution: Substituted acrylates with different functional groups.
科学研究应用
3-(Octyloxy)-3-oxopropyl acrylate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties such as flexibility, toughness, and chemical resistance.
Materials Science: Employed in the development of advanced materials for coatings, adhesives, and sealants due to its ability to form cross-linked networks.
Biomedical Applications: Investigated for use in drug delivery systems and biomedical coatings due to its biocompatibility and ability to form hydrogels.
作用机制
The mechanism of action of 3-(Octyloxy)-3-oxopropyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free radical polymerization, leading to the formation of polymers with specific mechanical and chemical properties. The octyloxy group provides hydrophobic characteristics, while the ketone group can participate in further chemical modifications .
相似化合物的比较
Octyl acrylate: Similar in structure but lacks the ketone group, resulting in different chemical reactivity and properties.
3-Hydroxypropyl acrylate: Contains a hydroxyl group instead of an octyloxy group, leading to different hydrophilicity and reactivity.
2-Hydroxyethyl acrylate: Another similar compound with a hydroxyl group, commonly used in the synthesis of hydrogels and biomedical materials.
Uniqueness: 3-(Octyloxy)-3-oxopropyl acrylate is unique due to the presence of both an octyloxy group and a ketone group, which impart distinct hydrophobic and reactive properties. This combination makes it suitable for specific applications in polymer chemistry and materials science where tailored properties are required.
属性
分子式 |
C14H24O4 |
|---|---|
分子量 |
256.34 g/mol |
IUPAC 名称 |
octyl 3-prop-2-enoyloxypropanoate |
InChI |
InChI=1S/C14H24O4/c1-3-5-6-7-8-9-11-17-14(16)10-12-18-13(15)4-2/h4H,2-3,5-12H2,1H3 |
InChI 键 |
MBZFNRXITUGWEA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC(=O)CCOC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


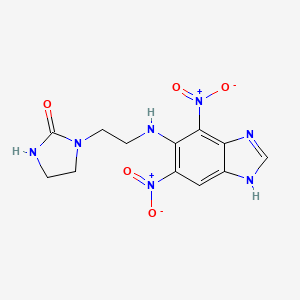
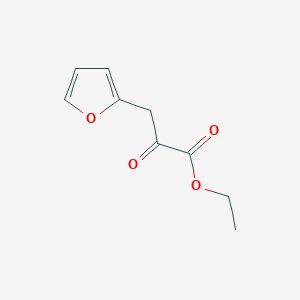
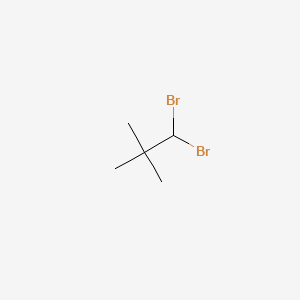
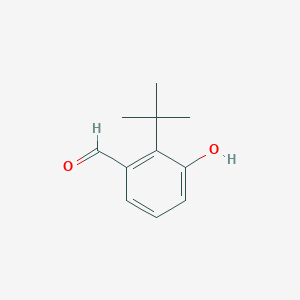
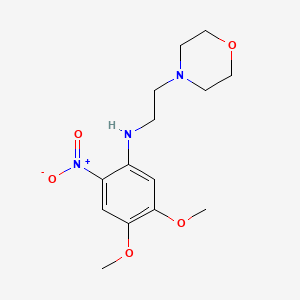
![4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B14013898.png)
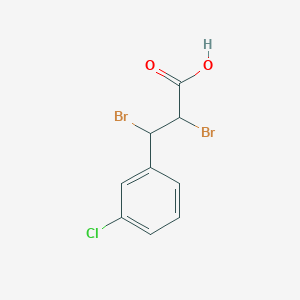
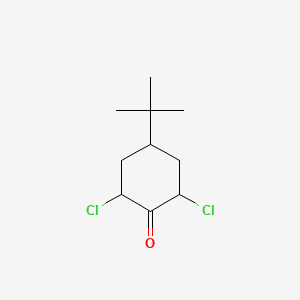
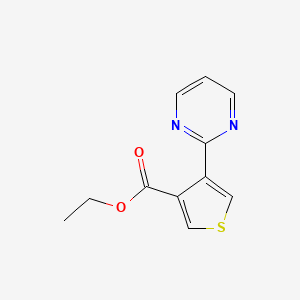
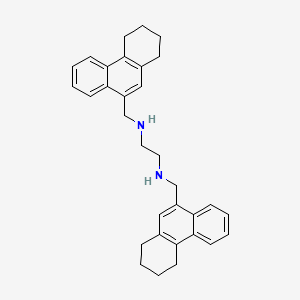
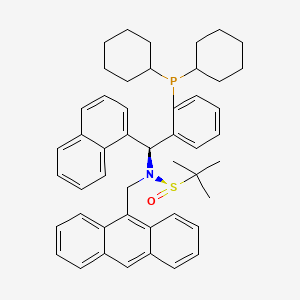

![2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine](/img/structure/B14013928.png)
